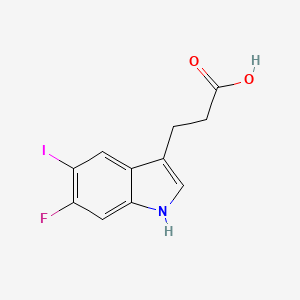

3-(6-Fluoro-5-iodo-3-indolyl)propanoic Acid

Description

Properties

Molecular Formula |

C11H9FINO2 |

|---|---|

Molecular Weight |

333.10 g/mol |

IUPAC Name |

3-(6-fluoro-5-iodo-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H9FINO2/c12-8-4-10-7(3-9(8)13)6(5-14-10)1-2-11(15)16/h3-5,14H,1-2H2,(H,15,16) |

InChI Key |

CKPXIFYKKUBSGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1I)F)NC=C2CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 6-Fluoroindole derivatives : These serve as the core scaffold. For example, 6-fluoro-1H-indole is a common starting point.

- Iodination reagents : Iodine or iodine-based electrophilic reagents are used for selective iodination at the 5-position.

- Propanoic acid side chain precursors : Usually introduced via alkylation or acylation reactions.

Stepwise Synthetic Route

A representative synthetic route based on literature and patent disclosures involves the following steps:

| Step | Reaction Type | Description | Conditions / Reagents | Yield (%) |

|---|---|---|---|---|

| 1 | Protection | Protection of indole nitrogen (e.g., Boc protection) to prevent side reactions during halogenation | Use of Boc2O or similar protecting groups in suitable solvent | High (typically >90%) |

| 2 | Selective Iodination | Electrophilic iodination at the 5-position of 6-fluoroindole derivative | Iodine or N-iodosuccinimide (NIS), mild acidic conditions | 70-95% |

| 3 | Deprotection | Removal of protecting group to regenerate free indole nitrogen | Acidic conditions such as trifluoroacetic acid (TFA) | High |

| 4 | Side Chain Introduction | Alkylation or acylation to attach propanoic acid moiety at the 3-position | Use of appropriate alkyl halides or acyl chlorides, bases like cesium carbonate or potassium carbonate, solvents like DMF or dioxane | 80-98% |

| 5 | Purification | Chromatography or recrystallization to isolate pure 3-(6-fluoro-5-iodo-3-indolyl)propanoic acid | Silica gel chromatography, solvent systems such as EtOAc/pentane | - |

This route is supported by patent literature describing similar indole derivatives synthesis, emphasizing the use of protecting groups, palladium-catalyzed coupling, and halogenation steps under controlled conditions.

Alternative Methods

- Nickel-catalyzed reductive cross-coupling : Recent photoredox and nickel-catalyzed methods allow coupling of halogenated indole intermediates with amino acid derivatives to construct chiral α-amino acid precursors efficiently.

- Microwave-assisted synthesis : Some steps, such as esterification or coupling, can be accelerated using microwave irradiation at elevated temperatures (e.g., 120-140 °C) to improve yields and reduce reaction times.

Analytical and Characterization Data

Typical characterization data for intermediates and final products include:

| Technique | Data Example for this compound |

|---|---|

| [^1H NMR (DMSO-d6)](pplx://action/followup) | Aromatic protons δ ~7.3-8.1 ppm; broad singlet for NH at ~12 ppm |

| [^13C NMR](pplx://action/followup) | Signals corresponding to indole carbons and carboxylic acid carbonyl (~165 ppm) |

| Mass Spectrometry | Molecular ion peaks at m/z consistent with C11H9FINO2 (M+H)+ around 350-360 |

| Melting Point | Solid with melting point typically reported in patents or literature |

These data confirm the structure and purity of the compound.

Comparative Analysis of Preparation Methods

| Feature | Traditional Halogenation Route | Photoredox/Nickel Catalysis Route | Microwave-Assisted Synthesis |

|---|---|---|---|

| Reaction time | Several hours to overnight | Shorter reaction times (hours) | Minutes to few hours |

| Yield | Generally high (70-95%) | Moderate to high (60-90%) | High (80-98%) |

| Selectivity | High with proper control | High with catalyst control | High with optimized conditions |

| Equipment requirement | Standard organic synthesis lab equipment | Requires photoredox setup and nickel catalyst | Microwave reactor needed |

| Scalability | Easily scalable | Scalable but requires catalyst availability | Scalable with microwave reactors |

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or catalytic conditions. This reaction is critical for modifying the molecule’s hydrophilicity or generating intermediates for further functionalization.

Decarboxylative halogenation (Hunsdiecker–Borodin reaction) is also feasible, where the carboxylic acid reacts with halogens (e.g., Br₂, I₂) to form alkyl halides. For example, bromine in CCl₄ replaces the carboxyl group with bromine, yielding 1-(6-fluoro-5-iodo-1H-indol-3-yl)-2-bromoethane .

Nucleophilic Substitution

The iodine atom at the 5-position is susceptible to nucleophilic displacement due to its electronegativity and leaving-group ability.

Palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling reactions (Suzuki, Stille) for aryl–aryl bond formation .

Oxidation

The propanoic acid side chain and indole ring undergo oxidation:

-

Side chain : KMnO₄/H₂SO₄ oxidizes the α-carbon to a ketone or further to CO₂.

-

Indole ring : Ozone or mCPBA oxidizes the pyrrole ring to form oxindoles or quinoline derivatives.

Reduction

-

Carboxylic acid : LiAlH₄ reduces the –COOH group to –CH₂OH.

-

Halogens : Catalytic hydrogenation (H₂/Pd-C) removes iodine, yielding 6-fluoroindole derivatives.

Coupling Reactions

The indole nitrogen and carboxylic acid participate in condensation or peptide-bond formation:

Electrophilic Aromatic Substitution

The indole ring’s C-2 and C-4 positions are reactive toward electrophiles:

| Electrophile | Conditions | Products | Regioselectivity | Source |

|---|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0–5°C | 4-Nitro-6-fluoro-5-iodoindole | C-4 > C-2 | |

| Sulfonation (SO₃/H₂SO₄) | 100°C | 2-Sulfo-6-fluoro-5-iodoindole | C-2 > C-4 |

Fluorine’s electron-withdrawing effect directs electrophiles to the less hindered C-2 position.

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–I bond, generating aryl radicals. These intermediates participate in:

-

Cycloadditions with alkenes/alkynes.

-

C–H functionalization in the presence of transition metals (e.g., Fe, Cu) .

Key Mechanistic Insights

-

Decarboxylation : Proceeds via a radical pathway, with Pb(OAc)₄ or Ag₂CO₃ accelerating CO₂ release .

-

Iodine substitution : Follows an SNAr mechanism in polar aprotic solvents.

-

Indole reactivity : The 3-position’s electron density is modulated by fluorine, enhancing electrophilic substitution at C-2/C-4.

Scientific Research Applications

3-(6-Fluoro-5-iodo-3-indolyl)propanoic Acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Fluoro-5-iodo-3-indolyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The fluorine and iodine substitutions on the indole ring can enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

- (S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic Acid () Structure: Shares the 6-fluoroindole core but lacks the 5-iodo group. Includes a Boc-protected amino group on the propanoic acid chain. Key Differences: The Boc group may enhance stability during synthesis but reduce bioavailability compared to the free carboxylic acid in the target compound.

- 5-Iodoanthranilic Acid () Structure: Anthranilic acid derivative with iodine at the 5-position. Physical Properties: Molecular weight (263.03 g/mol) and melting point (219–221°C) highlight iodine’s contribution to increased density and thermal stability. These trends may extrapolate to the target compound, suggesting higher molecular weight and reduced solubility compared to non-iodinated indoles .

Propanoic Acid Derivatives with Heterocyclic Cores

- 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives () Structure: Propanoic acid linked to a 4-hydroxyphenylamino group. Biological Activity: Demonstrated anticancer and antioxidant properties, attributed to the phenolic hydroxyl group’s redox activity. The target compound’s indole core may offer superior π-π stacking interactions in hydrophobic protein pockets compared to phenyl-based analogs .

- 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid () Structure: Oxadiazole ring replaces the indole core, with an ethoxyphenyl substituent. The ethoxy group may improve metabolic stability compared to halogens .

Indole-Based Propanoic Acid Derivatives

- Indole-3-Propionic Acid (IPA) () Structure: Lacks halogen substituents, with a simple indole-propanoic acid backbone.

- 3-(1H-Imidazol-5-yl)propanoic Acid () Structure: Imidazole ring replaces indole, linked to propanoic acid. Chemical Behavior: The imidazole’s basic nitrogen allows pH-dependent charge states, unlike the indole’s neutral aromatic system. This difference could influence solubility and ionization in physiological environments .

Comparative Data Table

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties/Applications | Evidence ID |

|---|---|---|---|---|---|

| 3-(6-Fluoro-5-iodo-3-indolyl)propanoic Acid | Indole | 6-F, 5-I, propanoic acid | ~340 (estimated) | Potential halogen-bonding motifs | N/A |

| (S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic Acid | Indole | 6-F, Boc-amino | Data unavailable | Synthetic intermediate | 6 |

| Indole-3-Propionic Acid (IPA) | Indole | None | 189.21 | Non-toxic, antioxidant | 7 |

| 5-Iodoanthranilic Acid | Anthranilic acid | 5-I | 263.03 | High melting point (219–221°C) | 5 |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid | Phenyl | 4-OH, propanoic acid | Data unavailable | Anticancer, antioxidant | 2 |

Research Implications

- Synthetic Versatility : The target compound’s halogenated indole core allows further functionalization, such as Suzuki couplings or nucleophilic substitutions, as seen in related compounds (e.g., sulfamoyl derivatives in ) .

- Biological Activity : Fluorine and iodine may enhance binding to targets like kinases or nuclear receptors, similar to fluorophenyl-imidazole analogs () and anticancer hydroxyphenyl derivatives () .

- Physicochemical Properties : Iodine’s polarizability could improve membrane permeability but reduce aqueous solubility, a trade-off observed in iodinated anthranilic acid () .

Biological Activity

3-(6-Fluoro-5-iodo-3-indolyl)propanoic Acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to inhibit key molecular targets involved in cancer progression. Notably, it has shown potential as an inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a protein implicated in various cancers, including pancreatic and colon carcinoma. In vitro studies revealed that certain derivatives of indole compounds can achieve low micromolar to nanomolar concentrations that effectively inhibit cancer cell proliferation .

Table 1: Inhibitory Activity Against GSK-3β

| Compound ID | IC50 (nM) | Cell Line | Activity Type |

|---|---|---|---|

| Compound 5 | <1 | MiaPaCa-2 | Antiproliferative |

| Compound 26 | <1 | BXPC-3 | Antiproliferative |

| Compound 33 | 0.23 ± 0.04 | HupT3 | Antiproliferative |

Antiviral and Antimicrobial Activities

The compound has also been investigated for antiviral and antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various pathogens, although detailed mechanisms remain to be fully elucidated. The presence of fluorine and iodine in its structure is believed to enhance its binding affinity to biological targets, which may contribute to its antiviral efficacy .

Table 2: Antimicrobial Activity

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 0.0195 |

| S. aureus | 0.0048 |

| C. albicans | 0.039 |

The biological activity of this compound is largely attributed to its structural features, particularly the halogen substitutions on the indole ring. These modifications enhance its interaction with specific receptors or enzymes, leading to modulation of signaling pathways involved in cell proliferation and survival. The compound's mechanism may involve:

- Inhibition of GSK-3β : This leads to reduced cell survival in cancerous cells.

- Antimicrobial Action : Likely through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Recent investigations provide insights into the potential applications of this compound in therapeutic settings:

-

Pancreatic Cancer Study :

A study evaluated the effects of various indole derivatives, including this compound, on pancreatic cancer cell lines. The results indicated significant inhibition of cell growth, suggesting a potential role in developing novel anticancer therapies . -

Antimicrobial Efficacy :

Another study focused on the antimicrobial properties of related indole compounds, highlighting their effectiveness against both Gram-positive and Gram-negative bacteria. The findings support further exploration into the use of these compounds as alternative treatments for resistant infections .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-(6-Fluoro-5-iodo-3-indolyl)propanoic Acid?

- Methodological Answer : Synthesis typically involves halogenation and coupling reactions. For example, halogenated indole precursors (e.g., 6-fluoro-5-iodoindole) are reacted with propanoic acid derivatives under reflux conditions in acetic acid with sodium acetate as a catalyst . The reaction mixture is purified via recrystallization (e.g., from acetic acid) to isolate the product. Halogen positioning (fluoro and iodo) may require sequential substitution steps to avoid steric hindrance or undesired side reactions .

Q. How is the compound characterized for structural confirmation?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : and NMR confirm indole ring substitution patterns and propanoic acid linkage. Fluorine and iodine atoms influence chemical shifts due to their electronegativity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .

- X-ray Crystallography : Optional for absolute stereochemical confirmation if crystalline derivatives are obtainable .

Q. What are the primary biological targets or applications of this compound?

- Methodological Answer : Indolepropionic acid derivatives are studied for enzyme inhibition (e.g., tryptophan metabolism enzymes) or receptor modulation (e.g., aryl hydrocarbon receptor). Fluorine and iodine substituents enhance binding affinity and metabolic stability. In vitro assays (e.g., fluorescence polarization or SPR) are used to quantify interactions .

Advanced Research Questions

Q. How do the fluoro and iodo substituents influence the compound’s reactivity and stability?

- Methodological Answer :

- Reactivity : The electron-withdrawing fluoro group directs electrophilic substitution to specific indole ring positions, while iodine’s bulkiness may sterically hinder reactions at C-5. Use DFT calculations to predict regioselectivity .

- Stability : Iodo compounds are prone to light-induced degradation. Store in amber vials under inert atmosphere (argon/nitrogen) at -20°C. Monitor decomposition via HPLC with UV detection at 254 nm .

Q. How can researchers resolve contradictory data in biological activity assays?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent).

- Control Experiments : Include solvent-only controls and standardized positive/negative controls (e.g., known indole derivatives) .

- Dose-Response Curves : Perform triplicate measurements across a concentration gradient to identify non-linear effects.

- Orthogonal Assays : Validate results using complementary methods (e.g., fluorescence-based vs. radiometric assays) .

Q. What strategies optimize yield in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test alternative catalysts (e.g., Pd/C for coupling reactions) to reduce side products .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for temperature-sensitive intermediates .

- Purification : Use flash chromatography with gradient elution (hexane/ethyl acetate) to separate halogenated byproducts .

Q. How does the compound’s stability vary under physiological conditions?

- Methodological Answer :

- pH Stability : Perform stability studies in buffers (pH 4–9) at 37°C. Indole derivatives often degrade in alkaline conditions due to deprotonation of the carboxylic acid group .

- Serum Stability : Incubate with fetal bovine serum (FBS) and analyze degradation via LC-MS. Iodo substituents may reduce esterase-mediated hydrolysis compared to non-halogenated analogs .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-dependent effects?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal dose-response model (e.g., Hill equation) using software like GraphPad Prism.

- Outlier Detection : Apply Grubbs’ test to exclude anomalies from biological replicates .

Q. How can researchers validate the compound’s intracellular targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.